Pyrilamine N-oxide
Overview
Description
Pyrilamine N-oxide is a derivative of pyrilamine, a first-generation antihistamine. Pyrilamine is known for its ability to target the histamine H1 receptor, making it effective in treating allergic reactions and pruritic skin disorders . This compound retains the core structure of pyrilamine but includes an additional oxygen atom bonded to the nitrogen atom, forming an N-oxide group.
Scientific Research Applications
Pyrilamine N-oxide has several applications in scientific research:
Medicine: Research explores its potential as an antihistamine with modified pharmacokinetic properties due to the N-oxide group.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrilamine N-oxide can be synthesized through the oxidation of pyrilamine. Common oxidizing agents used for this transformation include peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of catalysts like titanium silicalite (TS-1) . The reaction typically occurs in solvents like dichloromethane or methanol under mild conditions to ensure high yields and selectivity.
Industrial Production Methods: In industrial settings, the oxidation process can be scaled up using continuous flow microreactor technology. This method offers precise temperature control, efficient mixing, and enhanced safety, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pyrilamine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction of the N-oxide group can regenerate the parent pyrilamine compound.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where it acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Peroxyacids, hydrogen peroxide, and sodium percarbonate are commonly used oxidizing agents.
Reduction: Reducing agents like zinc and acetic acid can be employed to reduce the N-oxide group.
Substitution: Nucleophiles such as amines and thiols can react with the N-oxide group under mild conditions.
Major Products:
Oxidation: More oxidized derivatives of pyrilamine.
Reduction: Regeneration of pyrilamine.
Substitution: Substituted pyrilamine derivatives with various functional groups.
Comparison with Similar Compounds
Pyridine N-oxide: A related compound with similar oxidation properties.
Trimethylamine N-oxide: Another N-oxide with distinct chemical and biological properties.
Phenazopyridine N-oxide: Used in medicine for its analgesic properties.
Uniqueness: Pyrilamine N-oxide is unique due to its dual role as an antihistamine and an oxidizing agent. Its ability to modulate histamine receptors while participating in oxidation reactions makes it a valuable compound in both medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]-N,N-dimethylethanamine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-20(2,21)13-12-19(17-6-4-5-11-18-17)14-15-7-9-16(22-3)10-8-15/h4-11H,12-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDUZGGMNVZTAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70891604 | |
Record name | 2-{[(4-Methoxyphenyl)methyl](pyridin-2-yl)amino}-N,N-dimethylethan-1-amine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70891604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98982-99-1 | |
Record name | Pyrilamine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098982991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[(4-Methoxyphenyl)methyl](pyridin-2-yl)amino}-N,N-dimethylethan-1-amine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70891604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pyrilamine N-oxide compare to Pyrilamine in terms of accumulation in lung tissue?
A1: Research using a single-pass perfusion model in mice demonstrated that Pyrilamine accumulates in lung tissue at significantly higher levels compared to this compound. Specifically, Pyrilamine showed an approximately 10-fold greater accumulation than its N-oxide counterpart. [] This difference was most pronounced in lung tissue compared to other tissues tested, suggesting a tissue-specific affinity of Pyrilamine. [] This finding suggests that the N-oxidation of Pyrilamine may impact its distribution and potentially its pharmacological effects.
Q2: What analytical techniques are useful for identifying and characterizing this compound and its related metabolites?
A2: Thermospray mass spectrometry (TSP/MS) and tandem mass spectrometry (TSP/MS/MS) have proven valuable for analyzing this compound. TSP/MS analysis provides the characteristic [M + H]+ ion for the metabolite. [] Furthermore, TSP/MS/MS analysis of this ion yields specific fragment ions that help confirm the identity of the metabolite. [] This technique can also be applied to study other metabolites of Pyrilamine, including ring-hydroxylated N-desmethylpyrilamine, N-desmethylpyrilamine, and O-dealkylated pyrilamine. [] This highlights the versatility of mass spectrometry techniques in investigating the metabolism and metabolic fate of Pyrilamine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.